molecular formula C12H12ClN5OS B5750322 N-(3-chlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B5750322
M. Wt: 309.78 g/mol
InChI Key: MZDYHHKLHLKNTG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a synthetic organic compound that features a chlorophenyl group, a tetrazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the coupling of the tetrazole ring with a chlorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Sulfanylacetamide Moiety: This involves the reaction of the intermediate with a suitable thiol and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme functions.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide: can be compared with other tetrazole-containing compounds such as:

Uniqueness

The unique combination of the chlorophenyl group, tetrazole ring, and sulfanylacetamide moiety in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5OS/c1-2-6-18-12(15-16-17-18)20-8-11(19)14-10-5-3-4-9(13)7-10/h2-5,7H,1,6,8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDYHHKLHLKNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=N1)SCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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